molecular formula C13H18BN3O2 B12312212 1-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine

1-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B12312212
M. Wt: 259.11 g/mol
InChI Key: BEAMUVCVSZCAMJ-UHFFFAOYSA-N
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Description

1-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a pyrazolo[4,3-b]pyridine core and a boronate ester group. The presence of the boronate ester group makes it a valuable intermediate in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of a halogenated pyrazolo[4,3-b]pyridine derivative using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2. The reaction conditions often include heating the mixture to a temperature of around 80-100°C for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Reduction: Reduction reactions can convert the boronate ester to other boron-containing compounds.

    Substitution: The compound can participate in substitution reactions, particularly in the Suzuki-Miyaura cross-coupling reaction.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.

Major Products

    Oxidation: Boronic acids.

    Reduction: Various boron-containing compounds.

    Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.

Scientific Research Applications

1-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine involves its ability to form stable boron-carbon bonds. The boronate ester group can undergo transmetalation with palladium complexes, facilitating the formation of carbon-carbon bonds in cross-coupling reactions. This property makes it a valuable tool in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine is unique due to its specific substitution pattern and the presence of the boronate ester group, which imparts high reactivity and versatility in various chemical reactions. Its structure allows for efficient participation in cross-coupling reactions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C13H18BN3O2

Molecular Weight

259.11 g/mol

IUPAC Name

1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[4,3-b]pyridine

InChI

InChI=1S/C13H18BN3O2/c1-12(2)13(3,4)19-14(18-12)9-6-11-10(15-7-9)8-16-17(11)5/h6-8H,1-5H3

InChI Key

BEAMUVCVSZCAMJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=NN3C)N=C2

Origin of Product

United States

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